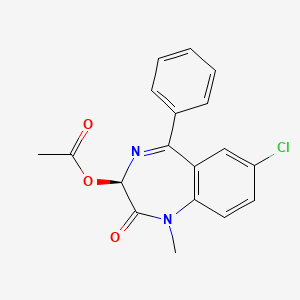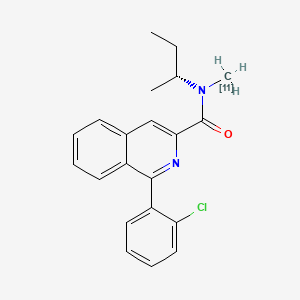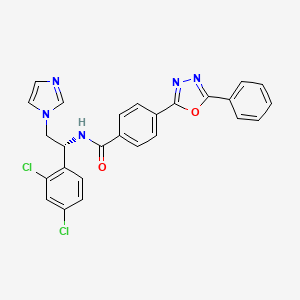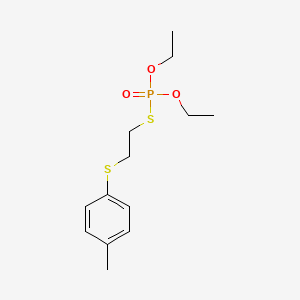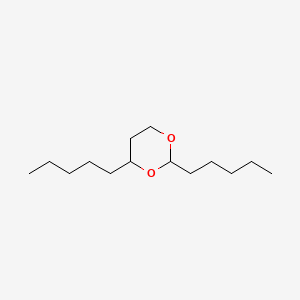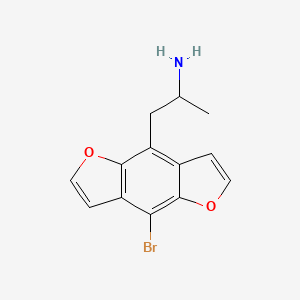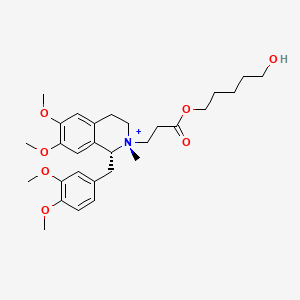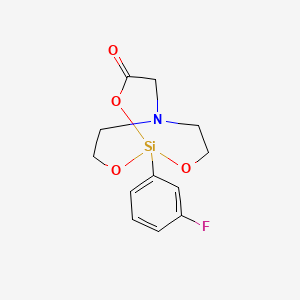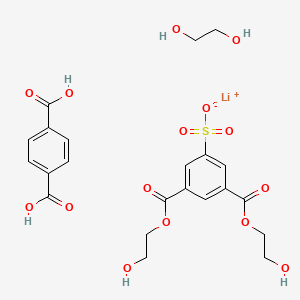
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol is a complex polymeric compound. This compound is known for its unique chemical structure, which includes sulfonic acid groups, hydroxyethyl esters, and a polymeric backbone. It is used in various industrial applications due to its chemical stability and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of 1,3-benzenedicarboxylic acid with 2-hydroxyethanol in the presence of a catalyst. The sulfonation of the aromatic ring is achieved using sulfur trioxide or chlorosulfonic acid. The polymerization process involves the reaction of the sulfonated ester with 1,4-benzenedicarboxylic acid and 1,2-ethanediol under controlled conditions, often in the presence of a catalyst such as antimony trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfonates and alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of this compound is largely dependent on its functional groups. The sulfonic acid groups provide hydrophilicity and ionic interactions, while the hydroxyethyl esters offer sites for further chemical modification. The polymeric backbone contributes to the overall stability and mechanical properties of the material. These combined properties make it suitable for various applications, including as a matrix for drug delivery or as a component in high-performance materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt, polymer with dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol
- 5-Sulfo-1,3-benzenedicarboxylic acid, 1,3-dimethyl ester sodium salt polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 2,2’-oxybis [ethanol]
Uniqueness
The uniqueness of 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol lies in its specific combination of functional groups and polymeric structure. This combination provides a balance of hydrophilicity, chemical reactivity, and mechanical strength, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
171429-97-3 |
|---|---|
Molekularformel |
C22H25LiO15S |
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid |
InChI |
InChI=1S/C12H14O9S.C8H6O4.C2H6O2.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4;/h5-7,13-14H,1-4H2,(H,17,18,19);1-4H,(H,9,10)(H,11,12);3-4H,1-2H2;/q;;;+1/p-1 |
InChI-Schlüssel |
APGSSPJYGYYIIH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC(=CC=C1C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




